tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is a synthetic organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole moiety
Mechanism of Action
Target of Action
Similar compounds such as 5-aminopyrazoles are known to be valuable building blocks in drug discovery and modern organic synthesis because they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Mode of Action
Related compounds such as 1-boc-piperazine undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives .
Biochemical Pathways
Related compounds such as 5-aminopyrazoles have been extensively employed as an important aza-heterocyclic template for the preparation of a variety of bicyclic n-heterocycles with interesting applications in medicinal chemistry .
Pharmacokinetics
The compound’s physical and chemical properties such as melting point, boiling point, and density are provided .
Result of Action
Related compounds such as 1-boc-piperazine can be used to synthesize monosubstituted piperazine intermediates of many bioactive molecules and piperazine containing drug substances, such as trazodone .
Action Environment
It is known that the compound should be stored in a sealed and dry environment, under -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1-methyl-1H-pyrazole can be prepared by reacting methylhydrazine with acetylacetone under reflux conditions.
Formation of the Piperazine Ring: Piperazine can be synthesized by the hydrogenation of pyrazine or by the reaction of ethylenediamine with diethylene glycol.
Coupling of Pyrazole and Piperazine: The pyrazole derivative is then coupled with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Tert-Butyl Group:
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the piperazine ring, potentially converting it into a more saturated or partially hydrogenated form.
Substitution: The tert-butyl group and the pyrazole ring can participate in various substitution reactions, such as nucleophilic substitution, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Saturated piperazine derivatives.
Substitution: Various substituted pyrazole and piperazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate serves as a versatile intermediate for the construction of more complex heterocyclic compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive molecules.
Biology and Medicine
This compound is explored for its potential pharmacological properties. It can act as a scaffold for the development of drugs targeting various biological pathways, including those involved in inflammation, cancer, and neurological disorders.
Industry
In the chemical industry, it is used as a building block for the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Another piperazine derivative with a boronate ester group.
Tert-butyl 1-piperazinecarboxylate: A simpler piperazine derivative without the pyrazole ring.
Uniqueness
Tert-butyl 3-(1-methyl-1H-pyrazol-4-yl)piperazine-1-carboxylate is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
tert-butyl 3-(1-methylpyrazol-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-14-11(9-17)10-7-15-16(4)8-10/h7-8,11,14H,5-6,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVMMVTUNRJUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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